

A Preclinical Deep Dive: Remacemide's Profile in Epilepsy Models

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Compound of Interest

Compound Name: Remacemide Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of remacemide, a neuroprotective agent with anticonvulsant properties. It delves into the quantitative efficacy data, detailed experimental methodologies, and the mechanistic underpinnings of remacemide's action in established animal models of epilepsy. This document is intended to serve as a thorough resource for professionals in the field of neurology and drug development.

Core Efficacy and Safety Data

Remacemide has been extensively studied in various preclinical models, primarily demonstrating efficacy against generalized tonic-clonic seizures. Its therapeutic potential has been benchmarked against several established antiepileptic drugs (AEDs). The following tables summarize the key quantitative data from these studies.

Anticonvulsant Activity in Mice

The Maximal Electroshock (MES) test in mice is a primary screening model for compounds effective against generalized tonic-clonic seizures. Remacemide demonstrated potent activity in this model.

Compound	Oral ED ₅₀ (mg/kg)	Therapeutic Index (Inverted Screen)	Therapeutic Index (Rotorod)	Margin of Safety (LD ₅₀ /ED ₅₀)
Remacemide	33[1]	17.6[1]	5.6[1]	28.1[1]
Phenytoin	11[1]	57.4[1]	9.6[1]	-
Phenobarbital	20[1]	5.1[1]	4.8[1]	-
Carbamazepine	13[1]	10.2[1]	-	-
Valproate	631[1]	>3[1]	1.9[1]	-

ED₅₀ (Median Effective Dose): The dose required to produce a therapeutic effect in 50% of the population. Therapeutic Index: A ratio that compares the toxic dose to the therapeutic dose. Margin of Safety: A ratio that compares the lethal dose to the therapeutic dose.

Stereoisomer Efficacy in Mice (MES Test)

Further studies dissected the anticonvulsant activity of remacemide's stereoisomers, revealing differential potency.

Compound	Oral ED ₅₀ (mg/kg)	Margin of Safety (LD ₅₀ /ED ₅₀)
Remacemide (racemate)	58[2]	15.1[2]
FPL 14145 ((-) stereoisomer)	45[2]	15.7[2]
FPL 14144 ((+) stereoisomer)	79[2]	18.9[2]

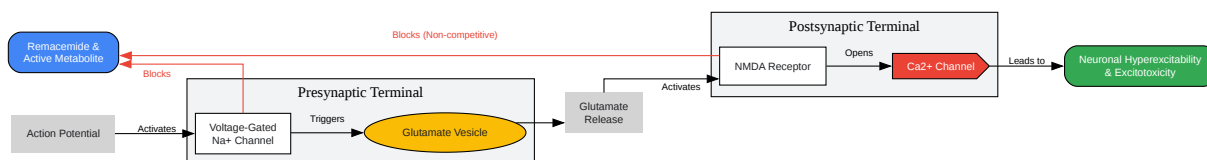
Efficacy in Genetically Epilepsy-Prone Rats

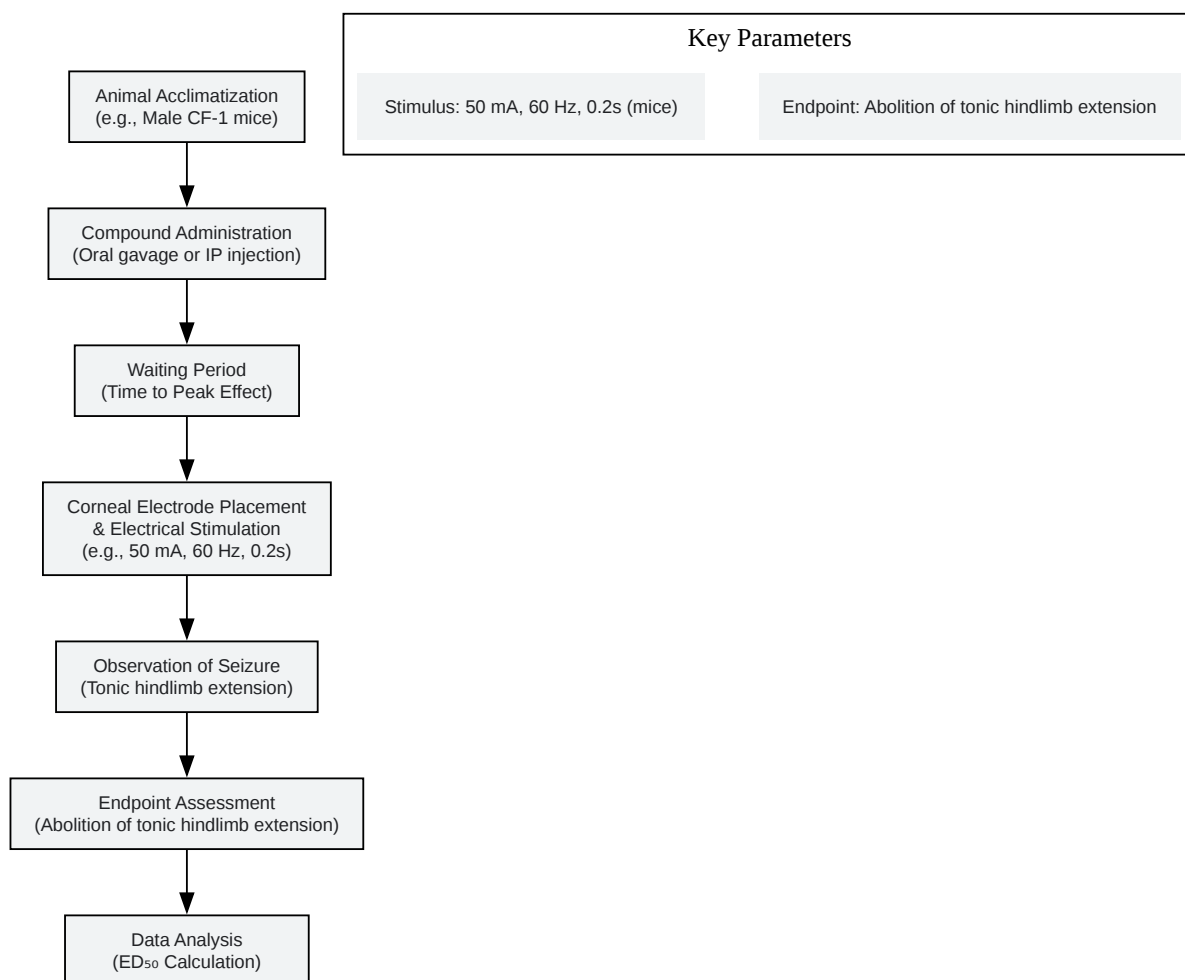
Remacemide was also evaluated in genetic models of epilepsy, providing insights into its effects on different seizure types.

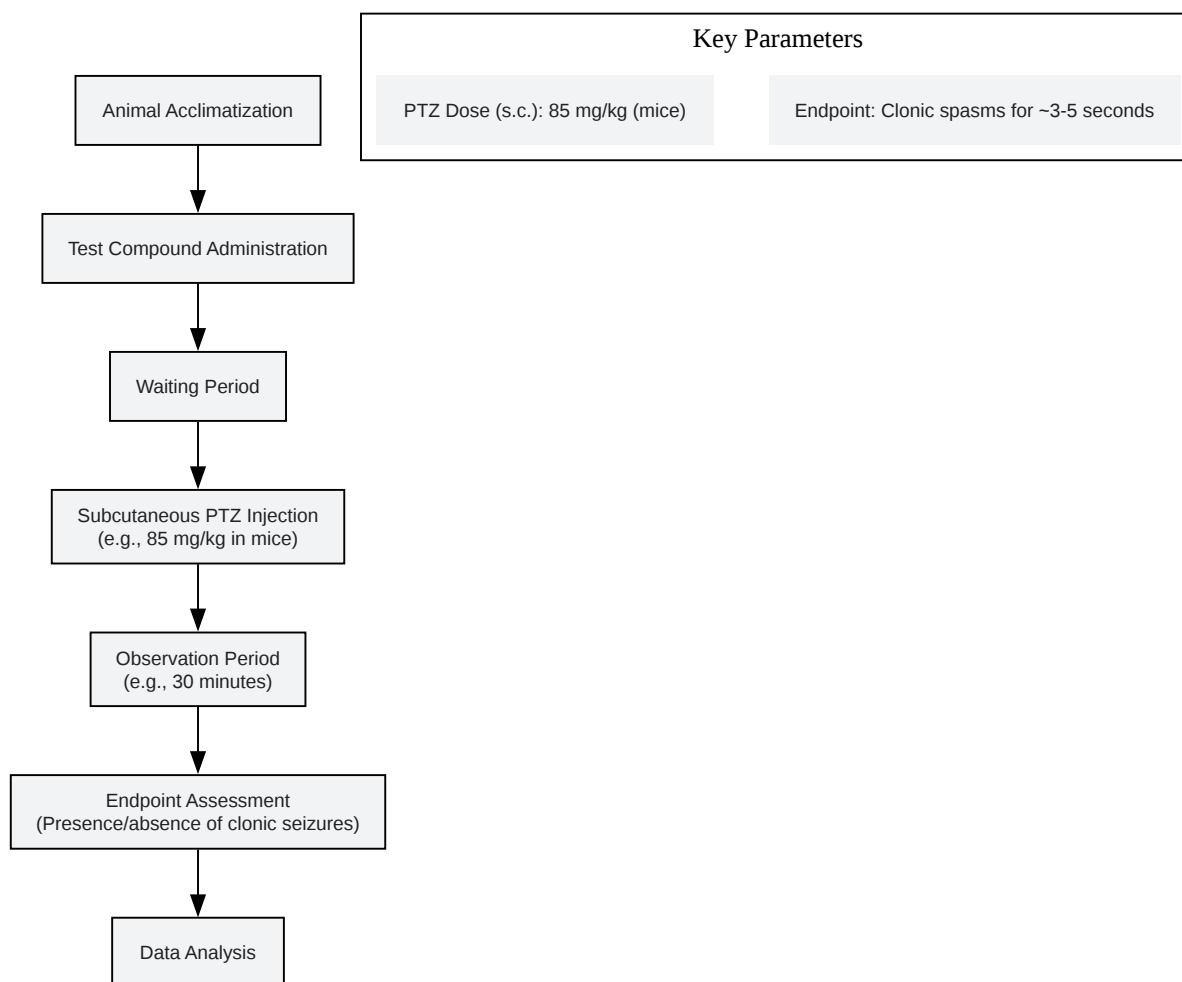
Model	Dose (mg/kg)	Effect
GAERS (Genetic Absence Epilepsy Rats from Strasbourg)	20, 40, 80[3]	Dose-dependent reduction in spike-and-wave discharges[3]
Wistar AS (Audiogenic Seizure) Rats	20[3]	Twofold increase in latency to wild running and tonic seizures[3]
40[3]	Inhibition of wild running and tonic seizures in 7 out of 8 rats[3]	

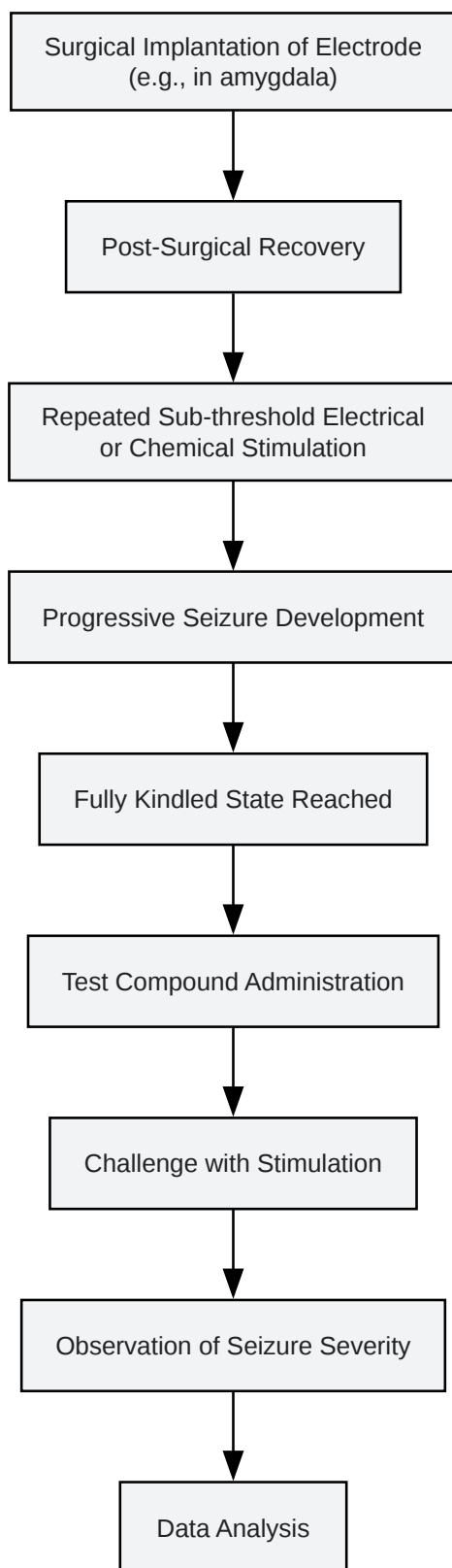
Mechanism of Action

Remacemide's anticonvulsant and neuroprotective effects are attributed to a dual mechanism of action. It acts as a non-competitive, low-affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor.[4][5] Additionally, both remacemide and its active metabolite interact with voltage-dependent sodium channels.[4] This multifaceted approach contributes to its profile in preclinical models. The active desglycinated metabolite is notably more potent than the parent compound, displacing [3H]MK801 binding from cerebral cortical membranes with approximately 150-fold greater potency.[6]









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